Narlaprevir

HCV NS3 protease Ki potency

Narlaprevir is a second-generation, orally bioavailable NS3/4A protease inhibitor purpose-built to overcome first-generation limitations. It delivers ~10-fold greater intrinsic potency versus boceprevir/telaprevir, once-daily dosing with ritonavir boosting, and superior retained activity against common resistance-associated mutants (A156T, V36M, T54A). Validated PK in rat (F=46%, T1/2=4.8 h) and monkey, with replicon EC90 of 40 nM and Ki values as low as 0.7 nM (GT1a). Also inhibits SARS-CoV-2 Mpro (IC50 2.3 μM). Ideal reference standard for HCV replicon assays, resistance profiling, and coronavirus Mpro screening.

Molecular Formula C36H61N5O7S
Molecular Weight 708.0 g/mol
CAS No. 865466-24-6
Cat. No. B1676965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarlaprevir
CAS865466-24-6
Synonymsnarlaprevir
SCH 900518
SCH-900518
SCH900518
Molecular FormulaC36H61N5O7S
Molecular Weight708.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
InChIInChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1
InChIKeyRICZEKWVNZFTNZ-LFGITCQGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Narlaprevir (CAS 865466-24-6) - Second-Generation HCV NS3/4A Protease Inhibitor for Antiviral Research and Procurement


Narlaprevir (SCH 900518) is a second-generation, orally bioavailable, peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease [1]. It belongs to the linear ketoamide class of HCV protease inhibitors, which includes first-generation agents boceprevir and telaprevir [2]. Narlaprevir binds the NS3 protease active site via a reversible covalent bond formed between its electrophilic α-ketoamide warhead and the catalytic serine residue (Ser139) [3]. It exhibits potent inhibitory activity across multiple HCV genotypes and was advanced to Phase II/III clinical development [4].

Narlaprevir's Superior Intrinsic Potency, Once-Daily Dosing, and Favorable Resistance Profile Over First-Generation HCV NS3 Protease Inhibitors


First-generation linear ketoamide HCV protease inhibitors boceprevir and telaprevir share the same mechanism of action as narlaprevir but exhibit clinically meaningful inferiority in three critical dimensions: potency, dosing frequency, and resistance barrier. Narlaprevir was explicitly developed as a second-generation agent to address these shortcomings, achieving approximately 10-fold greater intrinsic potency over its predecessors [1]. While boceprevir and telaprevir require three-times-daily administration due to rapid hepatic clearance, narlaprevir's improved pharmacokinetic profile—particularly when co-administered with low-dose ritonavir—enables once-daily dosing [2]. Furthermore, narlaprevir retains superior activity against common resistance-associated mutations that compromise boceprevir and telaprevir efficacy, making direct substitution of a first-generation analog scientifically unjustified without quantitative comparator analysis [3].

Quantitative Comparator Evidence for Narlaprevir Versus Boceprevir and Telaprevir: Potency, Resistance, Pharmacokinetics, and Clinical Virologic Response


Approximately 10-Fold Improved Intrinsic Potency Over First-Generation Boceprevir

Narlaprevir was optimized from the boceprevir scaffold to achieve significantly enhanced intrinsic potency. Detailed structure-activity relationship (SAR) investigations culminating in the discovery of narlaprevir demonstrated approximately 10-fold improved potency over the first-generation lead compound boceprevir [1]. This potency enhancement is reflected in both biochemical enzyme inhibition and cell-based replicon assays.

HCV NS3 protease Ki potency structure-activity relationship

Genotype 1a NS3 Protease Ki = 0.7 nM Versus 7 nM for Genotype 1b

Narlaprevir exhibits differential potency across HCV genotypes in biochemical enzyme inhibition assays. Against purified NS3 proteases, narlaprevir inhibited genotype 1a with a Ki of 0.7 nM, compared to 7 nM for genotype 1b—a 10-fold difference in potency favoring genotype 1a [1]. Activity against genotypes 2a and 3a proteases was measured at Ki values of 3 nM and 7 nM, respectively [1].

genotype-specific activity Ki HCV 1a HCV 1b

Superior Retention of Activity Against Boceprevir- and Telaprevir-Resistant Mutants Due to Higher Intrinsic Potency

Cross-resistance profiling of narlaprevir, boceprevir, and telaprevir revealed that while the majority of resistance-associated mutations conferred similar fold losses of activity against all three inhibitors, narlaprevir retained greater absolute activity against these mutants owing to its higher intrinsic potency [1]. The resistance-associated mutations identified for narlaprevir include V36A/M, T54S/A, R155K/T/Q, A156S, and A156T/V [2], with computational studies further characterizing the molecular effects of V36M, R155K, V36M+R155K, T54A, and A156T mutations [3].

resistance cross-resistance mutations NS3 protease

Once-Daily Dosing Enabled by Ritonavir Boosting Versus Three-Times-Daily for Boceprevir and Telaprevir

Narlaprevir, like boceprevir and telaprevir, is rapidly eliminated from circulation when administered as monotherapy [1]. However, co-administration with low-dose ritonavir (100 mg), a potent CYP3A4 inhibitor, significantly elevates and sustains narlaprevir plasma concentrations, enabling a once-daily dosing regimen [2]. In contrast, boceprevir and telaprevir require three-times-daily administration [1]. In the Phase II NEXT-1 study, once-daily narlaprevir (200 mg or 400 mg) with ritonavir 100 mg produced sustained virologic response (SVR) rates, with early virologic response (EVR) at week 12 reaching 85-87% in narlaprevir arms versus 17% in the peginterferon/ribavirin control arm [3].

pharmacokinetics dosing ritonavir once-daily

Improved Oral Bioavailability in Preclinical Species: Rat AUC 6.5 μM·h and Bioavailability 46%

Narlaprevir was designed with improved pharmacokinetic properties compared to first-generation ketoamide inhibitors. In preclinical species, narlaprevir exhibited the following pharmacokinetic parameters following oral administration: in rats, an AUC of 6.5 μM·h with 46% oral bioavailability; in monkeys, AUC of 1.1 μM·h with 46% bioavailability; and in dogs, AUC of 0.9 μM·h with 29% bioavailability [1]. Intravenous administration in rats and dogs yielded terminal half-lives (T1/2) of 4.8 hours and 2 hours, respectively .

pharmacokinetics AUC bioavailability oral

Narlaprevir (CAS 865466-24-6) Procurement and Application Scenarios for Antiviral Research and Drug Discovery


In Vitro Antiviral Screening and Resistance Profiling Studies Requiring High-Potency NS3 Protease Inhibition

Narlaprevir is optimally suited for in vitro antiviral assays where maximal suppression of HCV replication is required at low nanomolar concentrations. With a replicon EC90 of 40 nM , Ki values ranging from 0.7 nM (genotype 1a) to 7 nM (genotypes 1b and 3a) [1], and superior retained activity against boceprevir- and telaprevir-resistant mutants [2], narlaprevir serves as a high-potency reference control or tool compound for HCV replicon studies, resistance mutation characterization, and comparative profiling of novel NS3 protease inhibitors.

Preclinical In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodent and Non-Human Primate Models

Narlaprevir's characterized pharmacokinetic parameters in rats (AUC = 6.5 μM·h, F = 46%, T1/2 = 4.8 h) and monkeys (AUC = 1.1 μM·h, F = 46%) [1] make it suitable for in vivo efficacy and PK/PD studies. The compound's once-daily dosing capability when combined with ritonavir [3] simplifies animal handling protocols and enables sustained target coverage. Researchers can leverage established PK parameters to design dosing regimens that achieve plasma concentrations exceeding the in vitro EC90 for extended durations, supporting robust in vivo proof-of-concept studies for HCV infection models.

SARS-CoV-2 3CL Protease (Mpro) Inhibitor Screening and Comparative Studies

Narlaprevir exhibits cross-reactivity as an inhibitor of SARS-CoV 3CL protease (also known as Mpro) with an IC50 of 2.3 μM . This activity, while substantially weaker than its anti-HCV potency, positions narlaprevir as a useful comparator compound in SARS-CoV-2 antiviral screening campaigns and structure-based drug design efforts targeting the coronavirus main protease . Its well-characterized HCV NS3 protease inhibition profile provides a benchmark for evaluating the selectivity and potency of novel coronavirus protease inhibitors.

Protease Inhibitor Combination Studies with Interferon or Direct-Acting Antivirals

Narlaprevir has demonstrated synergistic or additive antiviral activity when combined with alpha interferon in replicon assays, with the combination enhancing replicon RNA inhibition and suppressing the emergence of resistant colonies [2]. This makes narlaprevir an appropriate tool compound for investigating combination antiviral strategies, studying the suppression of resistance emergence, and modeling triple or quadruple direct-acting antiviral (DAA) regimens in preclinical research settings.

Technical Documentation Hub

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22 linked technical documents
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